(3-Fluoro-4-nitrophenyl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C7H5ClFNO4S |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
(3-fluoro-4-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
InChI Key |
COCNRVCFOLXVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves initial nitration of fluorinated benzene derivatives, followed by reduction and subsequent sulfonylation to introduce the methanesulfonyl chloride functional group. The process is adapted from established procedures for aromatic nitration and sulfonyl chloride synthesis, with modifications to accommodate the fluorine substituent's electronic effects.
Step-by-step Process
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Nitration | Electrophilic aromatic substitution to introduce the nitro group at the 4-position | Concentrated HNO₃/H₂SO₄, temperature maintained between 0-50°C | Selective nitration at the para position due to directing effects of fluorine |
| 2. Reduction | Reduction of nitro group to amino group | Catalytic hydrogenation (Pd/C or Pt), or metal reduction with Sn/HCl | Conversion to 4-amino-3-fluorobenzene derivative |
| 3. Sulfonylation | Conversion of amino group to methanesulfonyl chloride | Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) | Formation of (3-Fluoro-4-nitrophenyl)methanesulfonyl chloride |
This method benefits from the high reactivity of amino intermediates towards sulfonyl chlorides, enabling efficient synthesis of the target compound.
Oxidative Chlorosulfonation of Aromatic Precursors
Method Overview
This method leverages oxidative chlorosulfonation of aromatic compounds, particularly fluorinated nitrobenzenes, using specialized chlorinating agents such as N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) . This approach is advantageous due to its mild conditions, high yields, and environmental friendliness.
Reaction Pathway
- Starting Material: 3-Fluoro-4-nitrobenzene derivatives, obtained via nitration of fluorinated benzene.
- Intermediate Formation: The aromatic ring undergoes electrophilic substitution with chlorosulfonating agents, facilitated by the presence of catalysts or specific solvents.
- Final Step: Conversion of the sulfonic acid intermediate into the sulfonyl chloride using chlorinating reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) .
Optimized Conditions
| Parameter | Details | Reference & Rationale |
|---|---|---|
| Reagent | NCBSI (N-chloro-N-(phenylsulfonyl)benzene sulfonamide) | Environmentally friendly, recyclable, high reactivity |
| Solvent | Acetonitrile (MeCN) | Promotes high yields and solubility |
| Acid | 2 M HCl | Enhances chlorosulfonation efficiency |
| Temperature | Room temperature to 60°C | Maintains selectivity and prevents side reactions |
Reaction Example
- Nitration of 3-fluoro-4-nitrobenzene, followed by oxidative chlorosulfonation with NCBSI, yields This compound with yields exceeding 90% under optimized conditions.
Supporting Research Findings & Data
Research Data & Yield Efficiency
| Method | Reagents | Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Nitration & Sulfonylation | HNO₃/H₂SO₄, MsCl | 0-50°C, inert atmosphere | 70-85% | , |
| Oxidative Chlorosulfonation | NCBSI, HCl, MeCN | Room temp to 60°C | 90-98% | , |
Notes on Reaction Optimization
- Electronic Effects: The fluorine atom's electronegativity influences nitration regioselectivity, favoring para substitution.
- Reaction Temperature: Maintaining low to moderate temperatures prevents poly-nitration and side reactions.
- Reagent Choice: Use of recyclable reagents like NCBSI reduces environmental impact and improves process sustainability.
- Purification: Post-reaction purification typically involves solvent extraction, washing with water or sodium bicarbonate, and recrystallization to obtain high-purity This compound .
Summary of Key Preparation Parameters
| Parameter | Optimal Range | Remarks |
|---|---|---|
| Nitration Temperature | 0-50°C | Ensures regioselectivity |
| Sulfonylation Temperature | 0-60°C | Prevents side reactions |
| Reagent Equivalents | 1.1-1.5 equivalents of MsCl | Ensures complete conversion |
| Solvent | Acetonitrile or ethanol | Balances solubility and reactivity |
| Reaction Time | 1-4 hours | Sufficient for high yield |
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: The major product is (3-Fluoro-4-aminophenyl)methanesulfonyl chloride.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
(3-Fluoro-4-nitrophenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-nitrophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The fluorine and nitro groups on the phenyl ring can also influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| (3-Fluoro-4-nitrophenyl)methanesulfonyl chloride* | C₇H₅ClFNO₄S | 247.64 (calculated) | 3-Fluoro, 4-nitro | Sulfonyl chloride, aryl |
| (4-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | 208.63 | 4-Fluoro | Sulfonyl chloride, aryl |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | C₆H₃ClFNO₄S | 239.61 | 4-Fluoro, 3-nitro | Sulfonyl chloride, aryl |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | None | Sulfonyl chloride, alkyl |
*Calculated based on structural analogs due to lack of direct data.
Key Observations :
- Substituent Effects: The nitro group at the 4-position in the target compound increases molecular weight and introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution compared to non-nitro analogs like (4-fluorophenyl)methanesulfonyl chloride .
- Steric Considerations : The ortho-fluoro and para-nitro groups in this compound may hinder reactions at the sulfonyl chloride group compared to simpler alkyl sulfonyl chlorides like methanesulfonyl chloride .
Physicochemical Properties
Boiling Point and Stability:
- Methanesulfonyl chloride (alkyl variant) has a boiling point of 60°C (21 mmHg) and density of 1.48 g/mL, reflecting its volatility and reactivity .
- Aryl analogs : (4-Fluorophenyl)methanesulfonyl chloride likely has a higher boiling point due to increased molecular weight and aromatic stabilization. The nitro group in the target compound may further elevate thermal stability but could also increase sensitivity to decomposition under heat .
Solubility and Reactivity:
- Sulfonyl chlorides are generally moisture-sensitive. The nitro group in this compound may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-nitro analogs .
- The electron-withdrawing nitro group accelerates reactions with nucleophiles (e.g., amines, alcohols) but may also increase susceptibility to hydrolysis, necessitating anhydrous conditions .
Biological Activity
(3-Fluoro-4-nitrophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H6ClFNO3S
- Molecular Weight : 227.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to act as a reactive electrophile. It can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity is crucial for its role in enzyme inhibition and as a potential therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
Anti-Cancer Potential
The compound has also been investigated for its anti-cancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The presence of the nitro group is believed to enhance its cytotoxic effects by generating reactive oxygen species (ROS), which contribute to cellular damage in cancerous cells.
Enzyme Inhibition
This compound acts as an inhibitor for several key enzymes, including:
- Proteases : It inhibits proteolytic enzymes, which are vital for various physiological processes.
- Kinases : The compound has shown potential as a kinase inhibitor, which may be useful in cancer therapy by blocking signaling pathways that promote tumor growth.
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity.
- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.
- Enzyme Inhibition Profile : The compound was tested against various proteases, showing competitive inhibition with Ki values ranging from 0.5 to 2 µM, indicating strong binding affinity.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | Measurement | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC | 32 µg/mL |
| Antimicrobial | Escherichia coli | MIC | 64 µg/mL |
| Anti-Cancer | Human breast cancer cells | IC50 | 15 µM |
| Enzyme Inhibition | Various proteases | Ki | 0.5 - 2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
